1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Overview
Description
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a naphthylmethyl group, and a pyrazolone moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one can be achieved through various synthetic routes. One common method involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Other synthetic pathways include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or pyrazolone rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-tubercular agents, with studies highlighting their inhibitory activity against Mycobacterium tuberculosis . Additionally, it has applications in the development of new materials and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar compounds to 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one include other benzothiazole derivatives and pyrazolone-based molecules. These compounds share structural similarities but differ in their substituents and specific applications. For example, 2-(thio)ureabenzothiazoles and 2-aminobenzothiazoles are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(26)25(24-14)22-23-19-11-4-5-12-20(19)27-22/h2-12,18H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBSFMFHMXOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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